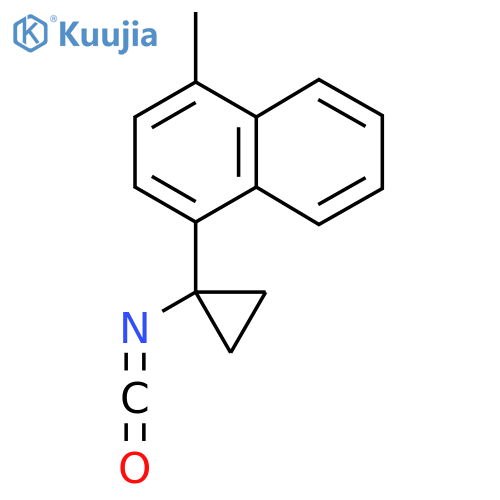Cas no 2649056-39-1 (1-(1-isocyanatocyclopropyl)-4-methylnaphthalene)

2649056-39-1 structure
商品名:1-(1-isocyanatocyclopropyl)-4-methylnaphthalene
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-(1-isocyanatocyclopropyl)-4-methylnaphthalene
- 2649056-39-1
- EN300-1808840
-
- インチ: 1S/C15H13NO/c1-11-6-7-14(15(8-9-15)16-10-17)13-5-3-2-4-12(11)13/h2-7H,8-9H2,1H3
- InChIKey: ANTQHLIFSJBVBN-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2=CC=C(C)C3C=CC=CC2=3)CC1
計算された属性
- せいみつぶんしりょう: 223.099714038g/mol
- どういたいしつりょう: 223.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 29.4Ų
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808840-1.0g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1808840-5.0g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1808840-0.5g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-10.0g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1808840-1g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-0.1g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-5g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-10g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-2.5g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1808840-0.05g |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene |
2649056-39-1 | 0.05g |
$851.0 | 2023-09-19 |
1-(1-isocyanatocyclopropyl)-4-methylnaphthalene 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
2649056-39-1 (1-(1-isocyanatocyclopropyl)-4-methylnaphthalene) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 307-59-5(perfluorododecane)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
